REACTION_SMILES
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[Br:5][c:6]1[c:7]([CH2:13][OH:14])[cH:8][c:9]([I:12])[cH:10][cH:11]1.[Cl:20][CH2:21][Cl:22].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][CH2:13][c:7]1[c:6]([Br:5])[cH:11][cH:10][c:9]([I:12])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(I)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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ClCc1cc(I)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |